molecular formula C8H14O3 B12642218 1-Hydroxybutyl 2-methylprop-2-enoate CAS No. 29721-79-7

1-Hydroxybutyl 2-methylprop-2-enoate

Cat. No.: B12642218
CAS No.: 29721-79-7
M. Wt: 158.19 g/mol
InChI Key: QNMHRRCVEGQTPS-UHFFFAOYSA-N
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Description

1-Hydroxybutyl 2-methylprop-2-enoate, also known as hydroxybutyl methacrylate, is an organic compound with the molecular formula C8H14O3. It is a methacrylate ester, commonly used in the production of polymers and copolymers. This compound is known for its versatility and is widely utilized in various industrial applications, including coatings, adhesives, and medical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxybutyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 1,3-butanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxybutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Polymers and Copolymers: Used in coatings, adhesives, and medical devices.

    Methacrylic Acid and 1,3-Butanediol: Formed during hydrolysis.

Scientific Research Applications

1-Hydroxybutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxybutyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The vinyl group in its structure is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. This polymerization process is initiated by free radicals, UV light, or heat. The resulting polymers exhibit unique properties such as flexibility, toughness, and biocompatibility, making them suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxybutyl 2-methylprop-2-enoate is unique due to its specific combination of hydroxyl and methacrylate groups, which provide it with excellent adhesion properties and the ability to form biocompatible polymers. This makes it particularly valuable in medical and industrial applications .

Properties

CAS No.

29721-79-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-hydroxybutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3

InChI Key

QNMHRRCVEGQTPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(O)OC(=O)C(=C)C

Origin of Product

United States

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